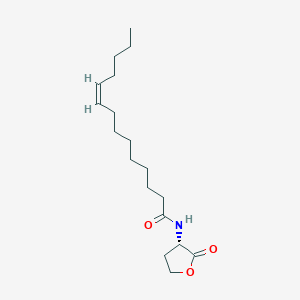

N-cis-Tetradec-9Z-enoyl-L-homoserine lactone

説明

特性

IUPAC Name |

(Z)-N-[(3S)-2-oxooxolan-3-yl]tetradec-9-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)19-16-14-15-22-18(16)21/h5-6,16H,2-4,7-15H2,1H3,(H,19,20)/b6-5-/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNVCBUGVTPVVJB-KJPDOMRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCCCCC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C\CCCCCCCC(=O)N[C@H]1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Mitsunobu Cyclization of Serine Derivatives

The (S)-configured tetrahydrofuran-2-one ring is synthesized from L-serine via a modified Mitsunobu reaction:

-

Protection : L-serine is protected with a tert-butyloxycarbonyl (Boc) group to yield N-Boc-L-serine.

-

Cyclization : Using triphenylphosphine (PPh₃) and dimethyl azodicarboxylate (DMAD), the Boc-protected serine undergoes intramolecular cyclization to form (S)-3-(Boc-amino)oxetan-2-one.

-

Deprotection : Treatment with trifluoroacetic acid (TFA) and p-toluenesulfonic acid (TsOH) removes the Boc group, yielding (S)-2-oxo-3-oxetanylammonium toluene-4-sulfonate.

Reaction Conditions :

Alternative Route from Trityl-Protected Precursors

Commercial (S)-3-(tritylamino)oxetan-2-one is deprotected using hydrochloric acid (HCl) in methanol, followed by ion exchange to obtain the ammonium tosylate salt. This method avoids the Mitsunobu step but requires stringent moisture control.

Preparation of (Z)-Tetradec-9-enoyl Chloride

Synthesis of (Z)-Tetradec-9-enoic Acid

The unsaturated fatty acid is prepared via:

-

Olefin Metathesis : Catalyzed by Grubbs’ catalyst, undec-8-enoic acid undergoes cross-metathesis with propene to install the Z-configured double bond.

-

Chain Elongation : Wittig reaction between nonanal and a phosphorus ylide derived from hexyl bromide.

Purification : Silica gel chromatography (hexane/ethyl acetate) isolates the Z-isomer (>98% purity).

Acyl Chloride Formation

(Z)-Tetradec-9-enoic acid is treated with oxalyl chloride (COCl)₂ and a catalytic amount of dimethylformamide (DMF) in anhydrous DCM.

-

Conditions : 0°C to reflux, 2–4 hours.

-

Yield : 90–95% (quantitative conversion monitored by IR loss of -OH stretch at 2500 cm⁻¹).

Amide Coupling Reaction

The ammonium tosylate salt is reacted with (Z)-tetradec-9-enoyl chloride in the presence of triethylamine (Et₃N):

-

Neutralization : Et₃N deprotonates the ammonium salt, generating the free amine.

-

Nucleophilic Acyl Substitution : The amine attacks the acyl chloride, forming the amide bond.

Optimized Conditions :

-

Solvent: Anhydrous DCM or THF.

-

Molar Ratio: 1:1.2 (amine:acyl chloride).

-

Temperature: −20°C to 0°C to minimize racemization.

-

Yield: 75–88% after column chromatography (SiO₂, hexane/ethyl acetate gradient).

Purification and Characterization

Chromatographic Purification

The crude product is purified via flash chromatography:

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 5.35 (m, 2H, CH=CH), 4.45 (m, 1H, oxetan-3-yl), 3.85 (dd, J = 9.2 Hz, 2H, OCH₂), 2.20 (t, J = 7.6 Hz, 2H, COCH₂).

-

HRMS : m/z 309.2305 [M+H]⁺ (calculated for C₁₈H₃₁NO₃: 309.2304).

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Step | Yield (%) | Purity (%) | Stereochemical Integrity |

|---|---|---|---|---|---|

| Mitsunobu Cyclization | L-serine | Cyclization | 85 | 99 | Excellent |

| Trityl Deprotection | Commercial precursor | Deprotection | 78 | 98 | Moderate |

The Mitsunobu route offers superior stereocontrol but requires costly reagents. The trityl-deprotection method is shorter but less scalable.

Industrial-Scale Considerations

化学反応の分析

反応の種類

N-シス-テトラデク-9-エノイル-L-ホモセリンラクトンは、次のようなさまざまな化学反応を受けることができます。

酸化: 脂肪酸鎖中の二重結合は酸化されてエポキシドまたはジオールを形成する可能性があります。

還元: 二重結合は還元されて飽和誘導体を形成する可能性があります。

置換: ラクトン環は開環して、さまざまな官能基で置換される可能性があります。

一般的な試薬と条件

酸化: m-クロロ過安息香酸(mCPBA)などのエポキシ化試薬、または四酸化オスミウム(OsO4)などのジヒドロキシ化試薬。

還元: 水素ガスの存在下でのパラジウム炭素(Pd/C)などの触媒。

置換: 塩基性条件下でのアミンやアルコールなどの求核剤。

主な生成物

酸化: エポキシドまたはジオール。

還元: 飽和N-アシル-ホモセリンラクトン。

置換: 使用した求核剤に応じて、さまざまな置換ラクトン。

科学的研究の応用

N-シス-テトラデク-9-エノイル-L-ホモセリンラクトンは、科学研究でいくつかの応用があります。

化学: N-アシル-ホモセリンラクトンの合成と反応性を研究するためのモデル化合物として使用されます。

生物学: 細菌のクオラムセンシングにおける役割とその細菌の行動への影響について調査されています。

医学: 病原性細菌のクオラムセンシングを妨害することで、抗菌療法の開発における可能性が探られています。

作用機序

類似の化合物との比較

類似の化合物

N-3-オキソ-テトラデク-7-エノイル-L-ホモセリンラクトン: 構造が似ていますが、オキソ基の位置と存在が異なるN-アシル-ホモセリンラクトン.

N-シス-オクタデク-9-エノイル-L-ホモセリンラクトン: 同様のクオラムセンシング機能を持つ、より長い鎖のN-アシル-ホモセリンラクトン.

独自性

N-シス-テトラデク-9-エノイル-L-ホモセリンラクトンは、特定の脂肪酸鎖長と二重結合の位置のためにユニークです。これらは、明確なシグナル伝達特性とLuxRファミリー転写調節因子に対する親和性を付与します。 これらの構造上の特徴は、クオラムセンシングを研究し、標的を絞った抗菌戦略を開発するための貴重なツールとなります.

類似化合物との比較

Aliphatic Chain Variants

(S,Z)-N-(2-Oxotetrahydrofuran-3-yl)octanamide (2e) & dodecanamide (2f)

- Chain Length : 8- and 12-carbon chains, respectively, vs. 14-carbon in the target compound.

- Stereochemistry : Both share the (S,Z) configuration.

- Physical Properties : Lower melting points (119–121°C) compared to aromatic analogs, attributed to reduced crystallinity from flexible aliphatic chains .

- Purity : >98% via HPLC, similar to the target compound’s >99% purity .

Aromatic Substituted Analogs

(S)-4-Fluoro-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)benzamide (5f)

- Substituent : 4-Fluoro benzamide group.

- Physical Properties : Higher melting point (236–237°C) due to aromatic stacking and hydrogen bonding .

- Synthesis : Derived from compound 4 via acyl chloride coupling (45–68% yields) .

Unsaturated and Functionalized Chains

(3Z,5Z,7Z,9Z,11Z,13Z,15Z)-N-((S)-2-Oxotetrahydrofuran-3-yl)octadeca-9,12,15-trienamide Chain: 18-carbon with three Z-configured double bonds. Synthesis: Uses linoleic acid and achieves 87% yield via flash chromatography .

Physicochemical Properties

Key Observations :

- Chain Length: Longer aliphatic chains (e.g., C14 vs.

- Stereochemistry : Z-configuration in aliphatic chains (target, 2e, 2f) introduces kinks, affecting packing and melting points vs. E-isomers.

- Aromatic vs. Aliphatic : Aromatic analogs (e.g., 5f) exhibit higher melting points and distinct NMR shifts due to rigid structures and electron-withdrawing substituents .

生物活性

(S,Z)-N-(2-Oxotetrahydrofuran-3-yl)tetradec-9-enamide, also known as N-cis-tetradec-9Z-enoyl-L-homoserine lactone (C14:1-Δ9-cis-(L)-HSL), is a signaling molecule involved in bacterial quorum sensing. This compound plays a significant role in regulating gene expression and coordinating group behaviors among bacterial populations based on their density. This article explores its biological activity, including its mechanisms, applications, and implications for research and potential therapeutic strategies.

Chemical Structure and Properties

The molecular formula of (S,Z)-N-(2-Oxotetrahydrofuran-3-yl)tetradec-9-enamide is , with a molecular weight of approximately 309.40 g/mol. The structure features a 14-carbon chain with a cis-double bond at the 9th position, crucial for its biological function. The stereochemistry indicated by (S) and (Z) configurations is essential for the interaction of this molecule with bacterial receptors involved in quorum sensing.

Quorum sensing is a process where bacteria communicate through signaling molecules like HSLs. As the bacterial population increases, so does the concentration of these signaling molecules in the environment. Once a threshold concentration is reached, bacteria can detect these signals through specific receptor proteins, triggering a cascade of gene expression changes that regulate various cellular functions such as:

- Biofilm formation : Enhanced survival and resistance to environmental stressors.

- Virulence factor production : Increased pathogenicity in harmful bacteria.

- Antibiotic resistance : Modulation of resistance mechanisms in response to environmental pressures.

Table 1: Summary of Biological Functions Mediated by (S,Z)-N-(2-Oxotetrahydrofuran-3-yl)tetradec-9-enamide

| Function | Description |

|---|---|

| Biofilm Formation | Promotes aggregation and adherence of bacterial cells to surfaces. |

| Virulence Factor Production | Enhances pathogenic traits in bacteria like Agrobacterium vitis. |

| Antibiotic Resistance | Modulates mechanisms that confer resistance to antibiotics. |

Case Studies and Research Findings

Research has demonstrated the biological activity of (S,Z)-N-(2-Oxotetrahydrofuran-3-yl)tetradec-9-enamide across various bacterial species. Notably, studies involving Agrobacterium vitis have shown that this compound is integral to biofilm formation and virulence, which can impact plant health and agricultural productivity.

-

Study on Agrobacterium vitis :

- Objective : To determine the role of HSLs in biofilm formation.

- Findings : The presence of (S,Z)-N-(2-Oxotetrahydrofuran-3-yl)tetradec-9-enamide significantly increased biofilm biomass compared to controls.

- Implications : Targeting this signaling pathway could lead to novel strategies for managing plant pathogens.

-

Research on Quorum Sensing Inhibition :

- Objective : To explore potential inhibitors of HSL-mediated quorum sensing.

- Findings : Compounds that disrupt HSL signaling reduced virulence factor production in various pathogens, suggesting therapeutic potential against infections.

- : There is significant interest in developing quorum sensing inhibitors as a means to combat antibiotic-resistant bacteria.

Potential Applications

The biological activity of (S,Z)-N-(2-Oxotetrahydrofuran-3-yl)tetradec-9-enamide suggests several potential applications:

- Agricultural Biotechnology : Developing biocontrol agents that inhibit pathogenic bacteria by disrupting their communication pathways.

- Pharmaceuticals : Designing new drugs targeting quorum sensing mechanisms to combat infections caused by resistant strains.

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthesis route for (S,Z)-N-(2-Oxotetrahydrofuran-3-yl)tetradec-9-enamide?

- Methodological Answer : Synthesis planning should prioritize regioselective amidation and stereochemical control. Use tetrahydrofuran (THF) as a solvent for improved solubility of intermediates, and employ triethylamine (Et₃N) to neutralize byproducts (e.g., HCl) during amide bond formation . Reaction progress can be monitored via thin-layer chromatography (TLC), followed by purification using column chromatography with silica gel or reverse-phase HPLC .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the Z-configuration of the tetradec-9-enamide chain and the stereochemistry of the oxotetrahydrofuran ring .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₈H₂₉NO₃) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity using a C18 column with UV detection at 210–220 nm .

Q. How does the Z-configuration of the tetradec-9-enamide moiety influence the compound’s physicochemical properties?

- Methodological Answer : The Z-configuration introduces a kink in the alkyl chain, reducing melting point and increasing solubility in nonpolar solvents. Computational tools like XlogP predict a logP value of ~4.2, indicating moderate hydrophobicity . Experimental validation via octanol-water partition assays is recommended .

Advanced Research Questions

Q. How can the stereochemical configuration of (S,Z)-N-(2-Oxotetrahydrofuran-3-yl)tetradec-9-enamide be confirmed experimentally?

- Methodological Answer :

- X-ray Crystallography : Resolve absolute configuration using single crystals grown via slow evaporation in dichloromethane/hexane .

- Circular Dichroism (CD) : Compare experimental CD spectra with density functional theory (DFT)-simulated spectra to validate the S-configuration .

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers and confirm optical purity .

Q. Are there known contradictions in the reported bioactivity data for similar tetrahydrofuran-derived amides, and how can they be resolved?

- Methodological Answer : Discrepancies in bioactivity (e.g., anti-inflammatory vs. inactive results) may arise from impurities or assay conditions. Mitigation strategies:

- Strict Purification : Use preparative HPLC to isolate ≥99% pure samples .

- Standardized Assays : Replicate studies under controlled conditions (e.g., cell line viability, endotoxin-free buffers) .

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., alkyl chain length, oxo-group position) to isolate bioactive motifs .

Q. What computational methods aid in predicting the reactivity of the oxotetrahydrofuran ring in this compound?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model ring-opening reactions in aqueous vs. nonpolar solvents to predict hydrolysis susceptibility .

- DFT Calculations : Optimize transition states for nucleophilic attacks (e.g., water or amines) at the lactone carbonyl group .

- Docking Studies : Predict binding affinities to biological targets (e.g., enzymes with hydrophobic active sites) using AutoDock Vina .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。